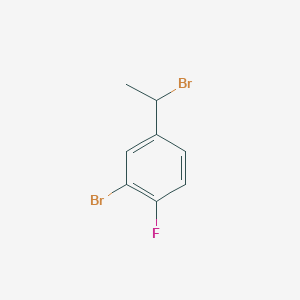

2-Bromo-4-(1-bromoethyl)-1-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(1-bromoethyl)-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5(9)6-2-3-8(11)7(10)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRSUZNOCVIJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036402-29-5 | |

| Record name | 2-bromo-4-(1-bromoethyl)-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Pathways and Comprehensive Reactivity Profiles of 2 Bromo 4 1 Bromoethyl 1 Fluorobenzene

Electrophilic Aromatic Substitution Dynamics and Directing Effects of Substituents

The reactivity and regioselectivity of 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene in electrophilic aromatic substitution (EAS) are governed by the cumulative electronic and steric effects of its three substituents: the fluorine atom, the bromine atom, and the 1-bromoethyl group.

The fluorine substituent at the C1 position acts as a weak deactivator of the benzene (B151609) ring. While highly electronegative and thus inductively electron-withdrawing (-I effect), its lone pairs can donate electron density to the ring through resonance (+R or +M effect). This resonance effect partially offsets the inductive withdrawal, making fluorine the least deactivating of the halogens. researchgate.net It directs incoming electrophiles to the ortho and para positions.

The bromine substituent at the C2 position is also an ortho, para-director but is more deactivating than fluorine due to a weaker resonance effect and a significant inductive withdrawing effect. researchgate.net

The 1-bromoethyl group at the C4 position is primarily deactivating due to the strong inductive electron-withdrawing effect of the bromine atom on the benzylic carbon. This effect reduces the electron density of the aromatic ring. Furthermore, the steric bulk of this group can hinder substitution at the adjacent C3 and C5 positions.

The interplay of these directing effects determines the possible sites for electrophilic attack. The available positions on the ring are C3, C5, and C6.

Position C6: This position is para to the bromine at C2 and ortho to the fluorine at C1. Both are ortho, para-directing, making this a potentially favored position.

Position C5: This position is ortho to the 1-bromoethyl group and meta to both the fluorine and bromine atoms. Substitution here is generally disfavored due to meta-directing opposition from two halogens and steric hindrance from the side chain.

Position C3: This position is ortho to both the C2-bromine and the C4-(1-bromoethyl) group, and meta to the C1-fluorine. This position is sterically hindered and electronically deactivated.

Therefore, electrophilic substitution, such as nitration or further halogenation, is most likely to occur at the C6 position, which is electronically activated by both halogen substituents and is the least sterically hindered of the activated positions.

| Substituent | Position | Electronic Effect | Directing Effect | Activating/Deactivating |

|---|---|---|---|---|

| -F | C1 | -I, +R | ortho, para | Weakly Deactivating |

| -Br | C2 | -I, +R | ortho, para | Deactivating |

| -CH(Br)CH₃ | C4 | -I | meta (deactivating) | Deactivating |

Nucleophilic Substitution Reactions Involving Aryl Bromides and Alkyl Bromides

The structure of this compound features two distinct types of carbon-bromine bonds, leading to different reactivities in nucleophilic substitution reactions.

The first is an aryl bromide , where the bromine atom is directly attached to the aromatic ring at the C2 position. This bond is strong and unreactive towards standard nucleophilic substitution mechanisms like SN1 and SN2 due to the high energy required to break the C(sp²)-Br bond and the repulsion between the incoming nucleophile and the electron-rich benzene ring. Nucleophilic aromatic substitution (SNAr) is possible but requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. stackexchange.com In this molecule, the lack of such strongly activating groups renders the aryl bromide largely inert to nucleophilic substitution under normal conditions.

The second is a benzylic bromide in the 1-bromoethyl side chain. This alkyl halide is significantly more reactive. The C-Br bond is at a benzylic position, meaning the carbon atom is directly attached to the benzene ring. This position is stabilized by the adjacent aromatic system, allowing it to undergo nucleophilic substitution via both SN1 and SN2 pathways.

SN1 Mechanism: The cleavage of the C-Br bond would form a secondary benzylic carbocation. This intermediate is resonance-stabilized by the delocalization of the positive charge into the benzene ring, making the SN1 pathway viable, particularly with weak nucleophiles in polar protic solvents.

SN2 Mechanism: A strong nucleophile can attack the electrophilic benzylic carbon in a concerted step, displacing the bromide ion. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the benzylic carbon is secondary, steric hindrance could play a role, but the reaction is generally feasible. reddit.com

Elimination reactions (E1 and E2) are also competitive pathways, especially with strong, bulky bases, which would lead to the formation of 4-ethenyl-2-bromo-1-fluorobenzene.

Catalytic Cross-Coupling Reactions Utilizing Halogenated Arenes

The aryl bromide at the C2 position serves as a functional handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Fluoro- and Bromo-substituted Benzenes

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. youtube.com The aryl bromide of this compound can readily participate in this reaction.

The general reaction involves the coupling of the aromatic ring with a boronic acid (RB(OH)₂) or a boronic ester (RB(OR)₂) in the presence of a palladium catalyst and a base. The reactivity of halobenzenes in Suzuki coupling generally follows the order I > Br > Cl >> F. Thus, the C-Br bond will be the exclusive site of reaction, leaving the C-F bond intact. thieme-connect.de Studies on similarly structured dibrominated fluorobenzenes have shown that such couplings are efficient, although the electronic effects and steric hindrance from the adjacent fluorine and the bulky side chain could influence the reaction rate. researchgate.netugr.es

A typical Suzuki-Miyaura reaction for this compound would proceed as follows:

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Catalyst |

| Base | Na₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates boronic acid |

| Solvent | Toluene/Water, Dioxane, or DMF | Reaction medium |

The reaction would yield 4-(1-bromoethyl)-1-fluoro-2-substituted-biphenyl derivatives, demonstrating the utility of this reaction in building complex molecular architectures.

Other Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Reaction)

The Sonogashira reaction is another prominent palladium-catalyzed cross-coupling reaction that forms a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. researchgate.netorganic-chemistry.org

Similar to the Suzuki coupling, the reaction occurs selectively at the C-Br bond. The aryl bromide of this compound would react with a terminal alkyne (R-C≡CH) to produce a 2-alkynyl-4-(1-bromoethyl)-1-fluorobenzene derivative. The general reactivity trend for aryl halides in the Sonogashira reaction is I > OTf > Br >> Cl, ensuring high selectivity for the brominated position. libretexts.org The presence of the fluorine atom and the bromoethyl group is not expected to interfere with the fundamental catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Oxidation and Reduction Transformations of the Aromatic Ring and Side Chain

Oxidation: The alkyl side chain of this compound is susceptible to oxidation, particularly at the benzylic position, which is activated by the adjacent aromatic ring. libretexts.org Treatment with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the oxidative cleavage of the entire side chain. youtube.comchemicalbook.com This vigorous oxidation would convert the 1-bromoethyl group into a carboxylic acid group, yielding 3-bromo-4-fluorobenzoic acid. The aromatic ring and its halogen substituents are generally resistant to oxidation under these conditions.

Milder oxidizing agents might selectively oxidize the benzylic position without cleaving the C-C bond, though the presence of the bromine atom at the benzylic position complicates this transformation.

Reduction: Both C-Br bonds in the molecule can be targeted for reduction, although they exhibit different reactivities.

Side Chain Reduction: The benzylic bromide is more readily reduced. Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or treatment with hydride reagents can replace the bromine atom with a hydrogen, yielding 2-bromo-4-ethyl-1-fluorobenzene (B1611987). Radical-mediated reductions are also highly effective for this transformation (see Section 3.5).

Aromatic Ring Reduction: The aryl C-Br bond is more robust and requires more forcing conditions for reduction. However, it can also be removed via catalytic hydrogenation under specific conditions or by using other reductive methods. It is possible to achieve selective reduction of the benzylic bromide while leaving the aryl bromide intact.

Aromatic Ring Saturation: Under very harsh conditions of high pressure and temperature with catalysts like rhodium or ruthenium, the aromatic ring itself can be reduced to a substituted cyclohexane (B81311) ring.

Radical Reactions and Their Detailed Mechanistic Implications

The 1-bromoethyl side chain is the primary site for radical reactions due to the relative weakness of the benzylic C-Br bond and the stability of the resulting benzylic radical.

The key mechanistic step is the homolytic cleavage of the benzylic C-Br bond to form a bromine radical and a secondary benzylic radical. This initiation can be achieved thermally or photochemically, often with a radical initiator like azobisisobutyronitrile (AIBN). The resulting benzylic radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring, which significantly lowers its energy and facilitates its formation.

A common radical reaction involving such a substrate is radical-mediated dehalogenation . libretexts.org This is typically carried out using a radical chain reaction mechanism with a reagent like tributyltin hydride (n-Bu₃SnH).

Initiation: A radical initiator (e.g., AIBN) generates a tributyltin radical (n-Bu₃Sn•).

Propagation (Step 1): The tributyltin radical abstracts the bromine atom from the benzylic position of this compound to form stable tributyltin bromide (n-Bu₃SnBr) and the resonance-stabilized secondary benzylic radical.

Propagation (Step 2): The benzylic radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced product (2-bromo-4-ethyl-1-fluorobenzene) and regenerating the tributyltin radical, which continues the chain.

This process provides a mild and efficient method for the selective reduction of the benzylic halide without affecting the more stable aryl halide.

Intramolecular Cyclization and Rearrangement Reactions

The structural architecture of this compound, featuring a bromoethyl group appended to a substituted benzene ring, allows for the potential of intramolecular cyclization reactions. The most probable pathway for such a transformation is an intramolecular Friedel-Crafts alkylation. This type of reaction is a powerful method for the synthesis of bicyclic and polycyclic compounds, with the formation of five- and six-membered rings being particularly common. masterorganicchemistry.comwikipedia.org

In the presence of a suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), the bromoethyl group can be activated to form a secondary carbocation. This electrophilic center can then be attacked by the nucleophilic aromatic ring, leading to the formation of a new carbon-carbon bond and subsequent cyclization. The general mechanism for this process involves the following steps:

Formation of the Electrophile: The Lewis acid coordinates with the bromine atom of the ethyl side chain, facilitating its departure and generating a secondary carbocation.

Electrophilic Aromatic Substitution: The aromatic ring acts as a nucleophile and attacks the carbocation, forming a six-membered ring and a resonance-stabilized arenium ion intermediate.

Deprotonation: A base, such as the [AlCl₃Br]⁻ complex, removes a proton from the site of electrophilic attack, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The regioselectivity of this intramolecular cyclization is dictated by the directing effects of the existing substituents on the aromatic ring—the fluorine and bromine atoms. Both fluorine and bromine are ortho, para-directing groups in electrophilic aromatic substitution. libretexts.org This is due to their ability to donate lone pair electrons through resonance, which stabilizes the positive charge in the arenium ion intermediate at the ortho and para positions. However, they are also deactivating groups due to their strong electron-withdrawing inductive effects. pearson.comquora.com

In the case of this compound, the cyclization can theoretically occur at two positions on the aromatic ring that are ortho to the existing halogen substituents. The potential products would be substituted tetralin derivatives. The table below outlines the possible cyclization products and the factors influencing their formation.

| Potential Product | Position of Cyclization | Directing Influence | Steric Hindrance Considerations |

|---|---|---|---|

| 5-Bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydronaphthalene | Carbon-5 (ortho to the bromo group) | The bromine atom directs the substitution to this position. | Steric hindrance from the adjacent bromo group could be a factor. |

| 8-Bromo-6-fluoro-1-methyl-1,2,3,4-tetrahydronaphthalene | Carbon-3 (ortho to the fluoro group) | The fluorine atom directs the substitution to this position. | This position is generally less sterically hindered compared to the position adjacent to the bromine atom. |

While carbocation rearrangements are a common feature of Friedel-Crafts alkylations, the secondary carbocation formed in this case is relatively stable and less likely to undergo rearrangement before cyclization. masterorganicchemistry.com

Comparative Reactivity Studies with Structurally Related Halogenated Aromatic Compounds

The reactivity of this compound in electrophilic aromatic substitution (EAS) reactions is influenced by the electronic properties of its substituents: a fluorine atom, a bromine atom, and a 1-bromoethyl group. Both fluorine and bromine are halogens, which exhibit a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). pearson.comquora.com The inductive effect, which withdraws electron density from the ring, generally outweighs the resonance effect, making halogenated benzenes less reactive than benzene itself in EAS. stackexchange.com

The 1-bromoethyl group is primarily an electron-withdrawing group due to the electronegativity of the bromine atom, and it will also deactivate the aromatic ring towards electrophilic attack. The presence of three deactivating groups on the benzene ring suggests that this compound is significantly less reactive than benzene and monohalogenated benzenes.

To provide a comparative perspective, the table below evaluates the expected reactivity of this compound against other structurally related halogenated aromatic compounds. The reactivity is generally assessed based on the balance between the inductive and resonance effects of the substituents. For halogens, the order of reactivity in EAS is typically Iodobenzene > Bromobenzene > Chlorobenzene > Fluorobenzene (B45895). pearson.com This is because the resonance effect is more significant for the less electronegative and more polarizable larger halogens, which partially counteracts their inductive withdrawal. pearson.com

| Compound | Substituents | Dominant Electronic Effect(s) | Expected Relative Reactivity in EAS |

|---|---|---|---|

| Benzene | -H | Neutral reference | Most Reactive |

| Fluorobenzene | -F | Strong -I, Weak +R | Less reactive than Benzene |

| Bromobenzene | -Br | Strong -I, Weak +R | Less reactive than Benzene, but more reactive than Fluorobenzene |

| 1-Bromo-3-fluorobenzene | -Br, -F | Additive -I effects of both halogens | Less reactive than monohalogenated benzenes |

| This compound | -Br, -F, -CH(Br)CH₃ | Strong additive -I effects from all substituents | Least Reactive |

The cumulative electron-withdrawing nature of the two halogen atoms and the bromoethyl group in this compound significantly reduces the electron density of the aromatic ring, thereby making it a weaker nucleophile and less susceptible to attack by electrophiles. Therefore, harsher reaction conditions would likely be required to effect electrophilic aromatic substitution on this compound compared to simpler halogenated benzenes.

Spectroscopic and Analytical Characterization of this compound Remains Undocumented in Public Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a significant gap in the available analytical data for the chemical compound This compound . Despite its well-defined structure, detailed experimental research findings regarding its spectroscopic properties are not present in the public domain. Consequently, a thorough and scientifically validated article on its advanced spectroscopic and analytical characterization, as per the requested outline, cannot be generated at this time.

The requested in-depth analysis, including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy, necessitates experimental data from peer-reviewed research. Such data is crucial for the accurate assignment of vibrational modes, functional groups, and the precise chemical shifts and coupling constants of protons and carbon atoms within the molecule.

While theoretical predictions for the spectroscopic properties of this compound could be generated through computational chemistry methods, such as Density Functional Theory (DFT), these would be purely theoretical. They would lack the essential experimental validation required for a definitive and scientifically rigorous article. The user's specific request for "detailed research findings" implies a summary of existing experimental work, which appears to be non-existent for this particular compound in accessible literature.

Information on structurally related but distinct compounds, such as other brominated or fluorinated benzene derivatives, is available. However, extrapolating this data to this compound would be speculative and would not meet the standards of scientific accuracy for the specific compound . Each compound possesses a unique spectroscopic fingerprint, and even minor structural differences can lead to significant variations in their spectral characteristics.

Therefore, until the synthesis and subsequent detailed spectroscopic characterization of this compound are reported in a scientific journal or a comprehensive database, the creation of an article with the requested data tables and in-depth analysis is not feasible.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 4 1 Bromoethyl 1 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Advanced Two-Dimensional (2D) NMR Techniques

While one-dimensional (1D) NMR provides initial insights into the chemical environment of protons and carbons, 2D NMR techniques are crucial for the definitive structural elucidation of 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene. These experiments reveal through-bond and through-space correlations between nuclei, which helps in assembling the molecular structure.

For instance, Correlation Spectroscopy (COSY) would be employed to identify proton-proton (¹H-¹H) coupling networks. In the aromatic region, COSY spectra would show correlations between adjacent protons on the benzene (B151609) ring, confirming their connectivity. In the aliphatic region, a cross-peak between the methine proton of the bromoethyl group and the methyl protons would establish their direct coupling.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded proton and carbon atoms. This technique would definitively assign the carbon signals corresponding to each proton in the molecule. For example, the proton signal of the methyl group in the bromoethyl moiety would show a correlation to its corresponding carbon signal in the HSQC spectrum.

To probe longer-range couplings, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. This technique is particularly valuable for identifying the placement of substituents on the benzene ring by showing correlations between protons and carbons that are two or three bonds apart. For example, the protons of the bromoethyl group would be expected to show HMBC correlations to the carbon atoms of the benzene ring to which it is attached, as well as to the adjacent carbons.

An illustrative table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlations (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| Aromatic Protons | Adjacent aromatic protons | Directly attached aromatic carbons | Other aromatic carbons (2-3 bonds away), Carbon of the bromoethyl group |

| Methine (-CHBr) | Methyl protons (-CH₃) | Methine carbon | Aromatic carbons, Methyl carbon |

| Methyl (-CH₃) | Methine proton (-CHBr) | Methyl carbon | Methine carbon, Aromatic carbons |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive M, M+2, and M+4 peak pattern in the mass spectrum, with a relative intensity ratio of approximately 1:2:1.

Fragmentation of the molecular ion would likely proceed through the loss of various fragments. Common fragmentation pathways could include the loss of a bromine radical (Br•), the bromoethyl side chain, or hydrogen bromide (HBr). The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for the confirmation of the identity of individual components. In the context of this compound, LC-MS would be employed to verify the molecular weight of the compound after it has been separated from any impurities or byproducts from a chemical reaction. The mass spectrometer can provide selective detection in a complex matrix, enhancing the confidence in the identification of the target compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Applications

UPLC-MS offers significant advantages over traditional LC-MS, including higher resolution, greater sensitivity, and faster analysis times. These improvements are due to the use of smaller stationary phase particles in the UPLC column. For the analysis of this compound, UPLC-MS would be the preferred method for impurity profiling. The enhanced separation efficiency of UPLC allows for the detection and quantification of trace-level impurities that might not be resolved by conventional HPLC.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be developed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. By monitoring the elution with a UV detector, the purity of the compound can be assessed, and the retention time can be used as an identifying characteristic.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-7 minutes |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more advanced form of liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly improved resolution and reduced analysis times compared to HPLC. UPLC is particularly well-suited for the purity assessment of this compound, as it can resolve closely related impurities more effectively. The higher peak concentrations achieved in UPLC also lead to increased sensitivity, which is advantageous for detecting trace impurities. The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns.

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity Determination

The molecule this compound possesses a stereogenic center at the carbon atom of the ethyl group, which is bonded to a bromine atom. This chirality necessitates the use of specialized analytical techniques to separate and quantify the individual enantiomers, a critical step in both synthetic chemistry and pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted method for determining the enantiomeric purity of such compounds.

The separation of enantiomers in chiral HPLC is achieved through the differential interaction of the analyte enantiomers with a chiral stationary phase (CSP). For halogenated aromatic compounds like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in resolving a wide variety of racemates. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, possess helical polymer structures that create chiral grooves. Enantiomers fit differently into these grooves, leading to the formation of transient diastereomeric complexes with varying stability, which in turn results in different retention times.

The selection of the mobile phase is a critical parameter in optimizing the separation. Both normal-phase and reversed-phase modes can be effective. In normal-phase chromatography, a nonpolar mobile phase, commonly a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), is used. The separation mechanism in this mode often involves hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the polar functional groups (e.g., carbamate (B1207046) groups) on the polysaccharide CSP. For compounds like this compound, the aromatic ring and the polar carbon-halogen bonds are key sites for these interactions.

Method development for the chiral separation of this compound would typically involve screening several polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) with various ratios of hexane (B92381) and isopropanol. The addition of small amounts of additives to the mobile phase, such as trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds, can significantly improve peak shape and resolution, although this is less likely to be necessary for a neutral molecule like the one .

Temperature is another important factor that can be adjusted to enhance separation. Lowering the column temperature often increases the stability differences between the diastereomeric complexes, which can lead to better resolution, albeit with longer analysis times.

Interactive Data Table: Illustrative Chiral HPLC Separation Parameters

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Selectivity (α) | 1.20 |

This data is illustrative for a compound structurally similar to this compound and serves to demonstrate typical results from a chiral HPLC analysis.

The resolution value (Rs) is a quantitative measure of the degree of separation between the two enantiomer peaks; a value greater than 1.5 is generally considered to indicate baseline separation. The selectivity factor (α) is the ratio of the retention factors of the two enantiomers and reflects the discriminating power of the chiral stationary phase for that specific pair of enantiomers. By integrating the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately calculated, providing a precise measure of the enantiomeric purity of the sample.

Computational and Theoretical Investigations of 2 Bromo 4 1 Bromoethyl 1 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Geometry Optimization and Conformational Energy Landscape Analysis

Geometry optimization is a computational procedure used to find the arrangement of atoms in a molecule that corresponds to the minimum energy. For 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to locate the most stable three-dimensional structure. The presence of the bromoethyl group introduces rotational flexibility, leading to different possible conformations (rotamers).

Conformational energy landscape analysis involves mapping the potential energy of the molecule as a function of its geometry. By systematically rotating the C-C bond of the ethyl group and calculating the energy at each step, a potential energy surface can be generated. This analysis would identify the lowest energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energies of the HOMO and LUMO, as well as their spatial distribution, are crucial for understanding chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. rsc.org For this compound, FMO analysis would help predict the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing effects of the fluorine and bromine atoms would significantly influence the energy and localization of these orbitals.

Below is a hypothetical table of FMO properties for the molecule.

| Orbital | Hypothetical Energy (eV) | Significance |

| HOMO | -value | Associated with the ability to donate electrons. |

| LUMO | -value | Associated with the ability to accept electrons. |

| HOMO-LUMO Gap | -value | Relates to chemical reactivity and stability. |

Prediction and Scaling of Vibrational Frequencies for Spectral Simulation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. These calculations are typically performed after geometry optimization. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data.

For this compound, a theoretical vibrational spectrum could be simulated. This would aid in the interpretation of experimental spectra and the assignment of specific vibrational modes to particular functional groups and bond movements within the molecule, such as C-Br, C-F, and C-H stretching and bending vibrations. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. This allows for the exploration of the conformational space of flexible molecules like this compound, providing a more dynamic picture of its structure than static quantum chemical calculations.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), it is possible to investigate how the molecule interacts with its environment. This can provide insights into its solubility, aggregation behavior, and how it might interact with other molecules in a reaction mixture.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms. scielo.brresearchgate.net By calculating the energies of reactants, products, and transition states, a potential energy surface for a chemical reaction can be mapped out. sciepub.com This allows for the determination of activation energies, which are critical for understanding reaction rates.

For this compound, computational methods could be used to study various potential reactions, such as nucleophilic substitution at the benzylic carbon of the bromoethyl group or electrophilic aromatic substitution on the benzene (B151609) ring. Theoretical calculations could help to determine the most likely reaction pathways and predict the regioselectivity and stereoselectivity of the reactions. This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing new synthetic routes.

Transition State Characterization and Reaction Pathway Mapping

No specific studies detailing the transition state characterization or reaction pathway mapping for reactions involving this compound were identified. Such investigations would typically involve quantum mechanical calculations to determine the geometry, energy, and vibrational frequencies of transition states for specific reactions, such as nucleophilic substitution or elimination. This information is crucial for understanding reaction mechanisms and kinetics. Without dedicated computational studies, any discussion on this topic would be purely speculative.

Theoretical Analysis of Electronic Effects and Substituent Directing Properties on Reactivity

While the electronic effects of bromo, ethyl, and fluoro substituents on a benzene ring are well-understood in a general sense, a specific theoretical analysis for the this compound molecule is not available. vedantu.commsu.edulibretexts.orgstudymind.co.uk Both fluorine and bromine are halogens that exhibit a dual electronic effect: they are inductively electron-withdrawing due to their high electronegativity, and they can be weakly electron-donating through resonance by sharing their lone pair electrons with the aromatic ring. researchgate.netnumberanalytics.com The bromoethyl group would primarily exert an inductive effect.

A detailed theoretical analysis would require computational methods to calculate molecular orbitals, electron density distribution, and electrostatic potential to predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. numberanalytics.com Such an analysis would quantify the activating or deactivating nature of the combined substituents and their directing influence (ortho, meta, para) on incoming reagents. msu.edulibretexts.org However, without specific computational data for this molecule, a quantitative discussion of these properties is not possible.

Modeling of Photodissociation Dynamics and Atmospheric Chemical Behavior

There are no available modeling studies on the photodissociation dynamics or the atmospheric chemical behavior of this compound. Research into the photodissociation of brominated aromatic compounds is an active area, as the cleavage of the carbon-bromine bond can generate reactive bromine atoms that have implications for atmospheric chemistry. nih.govaip.org Similarly, the atmospheric fate of fluorinated aromatic compounds is of interest due to their potential persistence and contribution to global warming. researchgate.netwikipedia.org

Modeling the photodissociation of this specific molecule would involve calculating potential energy surfaces of its excited states to identify the most likely bond-breaking pathways upon absorption of light. Atmospheric chemical behavior modeling would involve estimating reaction rates with atmospheric oxidants like hydroxyl radicals and predicting the formation of secondary pollutants. In the absence of such dedicated studies, the specific atmospheric lifetime and impact of this compound remain uncharacterized.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic synthesis. The bromine atoms in "2-Bromo-4-(1-bromoethyl)-1-fluorobenzene" can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are pivotal in the construction of complex molecular frameworks. The bromoethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The fluorine atom can influence the electronic properties of the benzene (B151609) ring, affecting its reactivity and the properties of the resulting molecules.

Precursors for Advanced Pharmaceutical Intermediates and Agrochemical Scaffolds

The incorporation of fluorine and bromine into organic molecules is a common strategy in the design of pharmaceuticals and agrochemicals. Fluorine can enhance metabolic stability, binding affinity, and bioavailability. Bromine's utility as a leaving group or a site for metal-catalyzed reactions makes it invaluable for constructing the carbon skeletons of bioactive compounds. Given these characteristics, "this compound" could potentially serve as a precursor for the synthesis of novel therapeutic agents and crop protection chemicals. Halogenated intermediates are known to be part of the synthetic pathways for drugs targeting a range of conditions.

Utility in the Development of Novel Functional Materials (e.g., electroluminescent systems, specialized polymers)

Fluorinated and brominated aromatic compounds are of significant interest in materials science. The presence of fluorine can impart desirable properties such as thermal stability and specific electronic characteristics. These features are crucial for the development of functional materials, including those used in electroluminescent devices like Organic Light-Emitting Diodes (OLEDs). The ability to form polymers with tailored properties is another potential application. The reactive sites on "this compound" could be exploited for polymerization reactions, leading to the creation of specialized polymers with unique optical or electronic properties.

Design and Synthesis of Fluorinated Scaffolds with Unique Properties for Chemical Research

Fluorinated organic compounds often exhibit unique chemical and physical properties due to the high electronegativity and small size of the fluorine atom. "this compound" represents a scaffold that can be elaborated into a variety of more complex fluorinated molecules. These molecules are valuable tools in chemical research, enabling the study of reaction mechanisms, the development of new synthetic methodologies, and the exploration of novel molecular architectures with distinct properties.

Potential as Precursors for Catalyst Ligands or Supporting Frameworks

The structure of "this compound" suggests its potential use in the synthesis of ligands for catalysis. The aromatic ring can be functionalized to create multidentate ligands that can coordinate with metal centers. The electronic properties of the molecule, influenced by the halogen substituents, could in turn modulate the catalytic activity of the resulting metal complexes. Such catalysts could find applications in a wide range of chemical transformations, contributing to more efficient and selective synthetic processes.

Future Research Directions and Emerging Trends for 2 Bromo 4 1 Bromoethyl 1 Fluorobenzene

Development of Greener and More Sustainable Synthetic Routes and Methodologies

The future synthesis of 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene and its derivatives will increasingly focus on principles of green chemistry to minimize environmental impact and enhance safety. Research in this area is expected to pursue several key avenues:

Catalytic C-H Activation: Moving away from traditional multi-step syntheses that often involve pre-functionalized starting materials, future routes could employ transition-metal-catalyzed C-H activation. Direct, regioselective bromination and ethylation of 1-bromo-3-fluorobenzene, for example, would represent a significant step towards atom economy by avoiding protecting groups and reducing waste streams.

Benzylic Bromination with Safer Reagents: Traditional benzylic bromination often uses N-bromosuccinimide (NBS) with radical initiators in chlorinated solvents. Future methodologies will likely explore greener alternatives. One promising approach involves the use of hydrogen bromide in the presence of an oxidant like hydrogen peroxide, which generates bromine in situ and produces water as the only byproduct. google.com Another avenue is the use of photoredox catalysis, which can enable the use of milder brominating sources under visible light, often in more environmentally benign solvents.

Flow Chemistry for Improved Safety and Efficiency: The synthesis of halogenated compounds can involve highly reactive intermediates and exothermic reactions. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, enhancing safety and reproducibility. evitachem.com The synthesis of this compound could be adapted to a flow process, minimizing the accumulation of hazardous reagents and facilitating scalable, on-demand production.

A hypothetical comparison of a traditional versus a greener synthetic approach is presented below.

| Feature | Traditional Route (e.g., Friedel-Crafts Acylation, Reduction, Bromination) | Greener Route (e.g., C-H Activation/Benzylic Bromination) |

| Starting Material | 1-Bromo-3-fluorobenzene | 1-Bromo-3-fluorobenzene |

| Key Reagents | Acetyl chloride, AlCl₃, NaBH₄, PBr₃ | Ethylene, Palladium catalyst, HBr/H₂O₂ |

| Solvents | Dichloromethane, Diethyl ether | Acetonitrile (B52724), Water |

| Byproducts | Stoichiometric Al(OH)₃, Borate salts, H₃PO₃ | Catalytic residues, Water |

| Atom Economy | Lower | Higher |

| Safety Concerns | Corrosive and water-sensitive reagents | High-pressure gas (ethylene), catalyst handling |

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

The unique arrangement of functional groups in this compound allows for the exploration of novel and selective chemical transformations. The differential reactivity of the benzylic C-Br bond versus the aromatic C-Br bond is central to this potential.

Orthogonal Functionalization: The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ1 or Sₙ2 pathways), while the aromatic bromide is ideal for transition-metal-catalyzed cross-coupling reactions. This orthogonality can be exploited for the one-pot, sequential synthesis of complex molecules. For instance, a nucleophile could first displace the benzylic bromide, followed by the introduction of a palladium catalyst and a boronic acid to engage the aromatic bromide in a Suzuki-Miyaura coupling. researchgate.net

Domino and Cascade Reactions: Researchers may design novel cascade reactions initiated by the selective transformation of one of the bromo-substituents. For example, the formation of an organometallic species at the aromatic C-Br position could be followed by an intramolecular cyclization, with the bromoethyl group acting as an electrophilic tether to form new ring systems.

Radical-Based Transformations: The benzylic C-Br bond is also a precursor to a benzylic radical. Future research could explore novel transformations initiated by the selective generation of this radical via photoredox or electron-transfer catalysis. This could enable novel C-C and C-heteroatom bond formations that are complementary to traditional ionic pathways.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of optimal reaction conditions and new reactivity, automated synthesis and high-throughput experimentation (HTE) platforms will be indispensable. chemrxiv.orgnih.gov These technologies allow for the rapid screening of hundreds of reaction parameters in parallel.

For this compound, HTE could be applied to:

Optimize Cross-Coupling Reactions: A typical HTE workflow could screen a large array of catalysts, ligands, bases, and solvents to find the optimal conditions for the selective Suzuki, Buchwald-Hartwig, or Sonogashira coupling at the aromatic C-Br position, while leaving the benzylic C-Br bond untouched. chemrxiv.orgnih.gov

Discover Novel Catalytic Systems: By systematically testing unconventional metal-ligand combinations, HTE can facilitate the discovery of entirely new catalytic systems for transformations involving this substrate. nih.gov

Map Reactivity Landscapes: Automated platforms can be used to systematically react the compound with a diverse library of nucleophiles and electrophiles under various conditions, rapidly mapping its reactivity profile and identifying novel transformations. uni-mainz.denih.govresearchgate.net

A sample HTE screening plate layout for a Suzuki coupling reaction is shown below.

| Ligand 1 | Ligand 2 | Ligand 3 | Ligand 4 | |

| Base 1 | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ |

| Base 2 | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ |

| Base 3 | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ |

Each well contains the substrate, a boronic acid, a solvent, and the specified palladium precursor, ligand, and base.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Studies

A deep understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are becoming increasingly important.

In Situ NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of the benzylic proton quartet and the appearance of new product signals, providing real-time kinetic data for substitution reactions at this position. researchgate.net Furthermore, ¹⁹F NMR is a highly sensitive probe for monitoring changes in the electronic environment of the fluorine atom, offering another dimension of mechanistic insight during reactions at the aromatic ring. umich.edu

Process Analytical Technology (PAT): Techniques like in situ FT-IR and Raman spectroscopy can be integrated into reaction vessels to track the concentration of reactants, intermediates, and products in real time. This data can be used to build accurate kinetic models, identify reaction endpoints, and detect the formation of unexpected byproducts, leading to more robust and optimized chemical processes.

Synergistic Combination of Experimental and Computational Approaches for Mechanistic Understanding

The synergy between experimental investigation and computational chemistry provides a powerful tool for elucidating complex reaction mechanisms and predicting reactivity.

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways involving this compound. For example, calculations can determine the activation barriers for nucleophilic substitution at the benzylic position versus oxidative addition of a palladium catalyst at the aromatic position, providing a theoretical basis for the observed chemoselectivity.

Predictive Modeling: Computational models can help predict the outcomes of reactions under different conditions, guiding the design of experiments and reducing the need for extensive empirical screening. By calculating properties such as bond dissociation energies and molecular orbital energies, chemists can rationalize observed reactivity and predict how changes to the substrate or reagents will influence the reaction course. researchgate.net This integrated approach accelerates the development cycle from initial discovery to a fully understood and optimized chemical transformation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene?

Answer: The synthesis typically involves halogenation and alkylation steps. Key methodologies include:

- Friedel-Crafts alkylation : Introducing the bromoethyl group to fluorobenzene derivatives using AlCl₃ as a catalyst .

- Electrophilic bromination : Sequential bromination at specific positions under controlled temperatures (0–5°C) to avoid over-halogenation .

- Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and minimize side reactions .

Q. Example Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromoethylation | AlCl₃, 1-bromoethane, 0°C | 65–70 | |

| Fluorination | KF, DMF, 80°C | 55–60 |

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: A combination of analytical techniques is recommended:

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile brominated intermediates .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting reactivity data in substitution reactions involving the bromoethyl group be resolved?

Answer: Contradictions often arise from solvent polarity or nucleophile strength. Methodological considerations:

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, favoring SN2 mechanisms, while non-polar solvents favor radical pathways .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC/HPLC to identify intermediate species .

- Computational Modeling : Use DFT calculations to predict regioselectivity in competing substitution pathways .

Example Case :

In a study comparing NaI (soft nucleophile) and KCN (hard nucleophile), yields diverged by >30% due to solvent-dependent transition states .

Q. What experimental designs are effective for evaluating the biological activity of this compound?

Answer:

- Antifungal Assays : Follow protocols from structurally similar bromoethyl-fluorobenzenes, such as microdilution assays against Candida albicans (MIC90: 8–16 µg/mL) .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to differentiate bioactivity from general toxicity .

- Structure-Activity Relationship (SAR) : Modify the fluorobenzene/bromoethyl groups and compare IC₅₀ values to identify pharmacophores .

Q. How can researchers address inconsistencies in spectroscopic data for derivatives of this compound?

Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in bromoethyl groups) that obscure peak splitting .

- X-ray Crystallography : Validate ambiguous structures (e.g., C-Br bond lengths: ~1.9 Å) .

- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to trace signal origins in complex spectra .

Q. What strategies optimize the compound’s stability during long-term storage?

Answer:

Q. How does the electronic effect of the fluorine substituent influence reaction pathways?

Answer: The fluorine atom’s strong electron-withdrawing effect:

- Directs Electrophilic Attack : Meta/para positions are favored in halogenation due to deactivation of the ortho position .

- Modifies Reactivity : Enhances the leaving-group ability of adjacent bromine via inductive effects, accelerating SN1/SN2 reactions .

Computational Evidence :

DFT studies show a 15–20% increase in C-Br bond polarization in fluorinated analogs versus non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.